molecular formula C9H10ClNO2S B7757830 N-(3-chloro-4-methoxyphenyl)-2-mercaptoacetamide

N-(3-chloro-4-methoxyphenyl)-2-mercaptoacetamide

Cat. No.: B7757830
M. Wt: 231.70 g/mol
InChI Key: GMMPSDGQQXDKED-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-mercaptoacetamide is an organic compound that features a chloro and methoxy-substituted phenyl ring attached to a mercaptoacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-mercaptoacetamide typically involves the reaction of 3-chloro-4-methoxyaniline with 2-chloroacetyl chloride, followed by the introduction of a thiol group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: 3-chloro-4-methoxyaniline reacts with 2-chloroacetyl chloride in the presence of triethylamine to form N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide.

    Step 2: The resulting N-(3-chloro-4-methoxyphenyl)-2-chloroacetamide is then treated with a thiol reagent, such as sodium hydrosulfide, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-mercaptoacetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-mercaptoacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-mercaptoacetamide involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 3-chloro-4-methoxybenzylamine hydrochloride

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-mercaptoacetamide is unique due to the presence of both a chloro and methoxy group on the phenyl ring, along with a mercaptoacetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c1-13-8-3-2-6(4-7(8)10)11-9(12)5-14/h2-4,14H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMPSDGQQXDKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CS)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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